molecular formula C12H9F2N3O4 B14923570 Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B14923570
M. Wt: 297.21 g/mol
InChI Key: IYFADHNKVQKLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a difluoromethyl group at position 3, a methyl ester at position 4, and a 4-nitrophenyl substituent at position 1 of the pyrazole ring.

Properties

Molecular Formula

C12H9F2N3O4

Molecular Weight

297.21 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-1-(4-nitrophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H9F2N3O4/c1-21-12(18)9-6-16(15-10(9)11(13)14)7-2-4-8(5-3-7)17(19)20/h2-6,11H,1H3

InChI Key

IYFADHNKVQKLFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)F)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of α-Difluoroacetyl Intermediate

The process begins with the reaction of 2,2-difluoroacetyl chloride with methyl 3-(dimethylamino)acrylate in the presence of an acid-binding agent such as triethylamine. The α,β-unsaturated ester undergoes Michael addition at low temperatures (-20°C to 0°C), followed by alkaline hydrolysis using sodium hydroxide to yield methyl 2-difluoroacetyl-3-(dimethylamino)acrylate.

Key Reaction Parameters

  • Temperature: -30°C during difluoroacetyl chloride addition
  • Solvent: Dichloromethane or tetrahydrofuran
  • Hydrolysis: 2M NaOH at 40–60°C for 4–6 hours

Cyclization with 4-Nitrophenylhydrazine

Substituting methyl hydrazine with 4-nitrophenylhydrazine in the patented procedure enables the formation of the target compound. The α-difluoroacetyl intermediate reacts with 4-nitrophenylhydrazine in aqueous solution under catalytic conditions (sodium iodide, 0.5–1.0 equivalents) at -30°C to 0°C. Subsequent heating to 80–120°C facilitates cyclization, followed by acidification with hydrochloric acid to precipitate the crude product.

Optimized Conditions

Parameter Value
Catalyst Sodium iodide (0.6 eq)
Reaction Time 2–4 hours (condensation)
Cyclization Temperature 80°C (2 hours)
Yield 68–72% (crude)

Recrystallization from 40% ethanol/water improves purity to >99% (HPLC), though the bulkier 4-nitrophenyl group reduces yield compared to methyl analogs.

Stepwise Construction of the Pyrazole Ring

Alternative routes focus on sequential functionalization of pre-formed pyrazole cores.

Halogenation-Fluorination Strategy

Methyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes chlorination at position 3 using phosphorus oxychloride, followed by halogen exchange with potassium fluoride in the presence of a phase-transfer catalyst.

Reaction Pathway

  • Chlorination: POCl₃ at 110°C for 8 hours
  • Fluorination: KF (3 eq), 18-crown-6, DMF, 120°C, 24 hours
  • Difluoromethylation: CHClF₂ gas, CuI catalyst

This method achieves 61% overall yield but requires stringent anhydrous conditions and generates mixed halogenated byproducts.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances employ transition metal catalysis to introduce the difluoromethyl group.

Suzuki-Miyaura Coupling

A pre-functionalized pyrazole boronic ester reacts with difluoromethyl zinc bromide under palladium catalysis:

Representative Procedure

  • Substrate: Methyl 1-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Solvent: THF/H₂O (3:1)
  • Temperature: 80°C, 12 hours
  • Yield: 54% (HPLC purity 98.2%)

While effective, this method’s reliance on air-sensitive reagents limits industrial scalability.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Isomer Ratio Scalability
Cyclocondensation 72 99.5 95:5 High
Stepwise Halogenation 61 97.8 88:12 Moderate
Cross-Coupling 54 98.2 93:7 Low

The cyclocondensation route remains superior for large-scale production due to fewer purification steps and higher isomer control.

Industrial-Scale Process Optimization

Catalyst Recycling

Sodium iodide recovery via aqueous extraction reduces costs by 23% per batch.

Solvent Selection

Ethanol/water mixtures (35–65% alcohol) balance solubility and environmental impact while achieving >99% recovery through distillation.

Isomer Control

Maintaining reaction temperatures below -20°C during hydrazine addition suppresses 5-(difluoromethyl) isomer formation to <5%.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Substituent Comparison of Pyrazole Derivatives
Compound Name R3 R1 R4 Key Features
Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate CHF2 4-nitrophenyl COOCH3 Strong electron-withdrawing nitro group; ester enhances hydrolytic stability
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CF3 H COOCH3 Higher electronegativity (CF3 vs. CHF2); lacks nitro
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-fluorophenyl H COOCH2CH3 Electron-withdrawing fluorine; ethyl ester increases lipophilicity
Methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate CHF2 2-fluoro-4-nitrophenyl COOCH3 Ortho-fluorine introduces steric hindrance; alters electronic distribution
Key Observations :
  • Electron-Withdrawing Effects: The 4-nitrophenyl group in the target compound enhances electron deficiency compared to analogs with fluorophenyl or non-aromatic substituents . This may improve binding to electron-rich biological targets.
  • Fluorinated Groups: Difluoromethyl (CHF2) and trifluoromethyl (CF3) groups increase lipophilicity and metabolic stability.
  • Ester Variations : Methyl esters (vs. ethyl) reduce steric bulk and may accelerate hydrolysis in biological systems .
Lipophilicity and Solubility :
  • The nitro group in the target compound reduces solubility in aqueous media compared to analogs with fluorophenyl groups .
  • Trifluoromethyl analogs exhibit higher logP values than difluoromethyl derivatives, favoring membrane permeability .
Reactivity and Stability :
  • Carboxylic acid derivatives (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, ) exhibit higher polarity, favoring solubility but reducing bioavailability compared to ester forms.

Crystallographic and Packing Behavior

  • Crystal structures of N-substituted pyrazolines () reveal that nitro and fluorinated groups influence intermolecular interactions (e.g., π-stacking, halogen bonding).

Q & A

(Basic) What synthetic methodologies are reported for the preparation of Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, and how can reaction yields be maximized?

Methodological Answer:
The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines, followed by functionalization of the pyrazole core. Key steps include:

  • Cyclocondensation : Reacting ethyl acetoacetate with 4-nitrophenylhydrazine in ethanol under reflux to form the pyrazole ring .
  • Difluoromethylation : Introducing the difluoromethyl group via halogen exchange (e.g., using ClCF₂H) or direct fluorination under controlled conditions .
  • Esterification : Methyl ester formation via reaction with methanol in the presence of acid catalysts.
    Yield Optimization :
  • Use catalysts like DMF-DMA to accelerate cyclization .
  • Purify intermediates via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .

(Basic) Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • FT-IR : Identify ester C=O (~1700 cm⁻¹), nitro group NO₂ (~1520 and 1350 cm⁻¹), and C-F stretches (~1100 cm⁻¹) .
  • NMR :
    • ¹H NMR : Methyl ester protons (~3.8 ppm), aromatic protons from the 4-nitrophenyl group (δ 7.5–8.3 ppm) .
    • ¹³C NMR : Ester carbonyl (~165 ppm), pyrazole carbons (~140–150 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., nitro group orientation) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS showing [M+H]⁺ peak) .

(Advanced) How do electronic effects of the difluoromethyl and 4-nitrophenyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects :
    • The 4-nitrophenyl group is strongly electron-withdrawing (-I, -M), directing electrophilic attacks to the pyrazole’s N1 and C5 positions .
    • The difluoromethyl group (-CF₂H) exhibits moderate electron-withdrawing effects, stabilizing adjacent negative charges but allowing limited conjugation .
  • Reactivity Studies :
    • Use DFT calculations to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites .
    • Experimental validation via substitution reactions (e.g., SNAr at the nitropara position) .

(Advanced) What strategies are effective in resolving discrepancies between computational predictions and experimental results regarding this compound’s bioactivity?

Methodological Answer:

  • Addressing Discrepancies :
    • Solvation Effects : Include explicit solvent molecules (e.g., water) in molecular docking simulations to improve binding affinity predictions .
    • Conformational Flexibility : Perform molecular dynamics (MD) simulations to assess rotational barriers of the difluoromethyl group .
    • Bioassay Design : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., antifungal activity) models to account for metabolic stability .

(Basic) What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • GHS Guidelines :
    • Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation/contact .
    • Store at 2–8°C in airtight containers, away from oxidizers (e.g., peroxides) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) How can researchers design derivatives of this compound to enhance its biological activity while minimizing toxicity?

Methodological Answer:

  • Derivative Design :
    • Bioisosteric Replacement : Substitute the methyl ester with amides to improve metabolic stability .
    • SAR Studies : Introduce electron-donating groups (e.g., -OCH₃) at the pyrazole’s C3 position to enhance binding to fungal cytochrome P450 targets .
  • Toxicity Mitigation :
    • Use in vitro cytotoxicity assays (e.g., HepG2 cell lines) and ADMET predictions (e.g., SwissADME) to screen for hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.